molecular formula C11H14N4OS B12495825 5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-methyl-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B12495825
M. Wt: 250.32 g/mol
InChI Key: JCPSLWIGIMXNAK-UHFFFAOYSA-N
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Description

5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the desired thiazolopyrimidine structure . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-methyl-2-(piperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

5-methyl-2-piperidin-1-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H14N4OS/c1-7-12-9-8(10(16)13-7)17-11(14-9)15-5-3-2-4-6-15/h2-6H2,1H3,(H,12,13,16)

InChI Key

JCPSLWIGIMXNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=N2)N3CCCCC3

Origin of Product

United States

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